N,N-Diethyl-2-hydroxy-N-(2-hydroxypropyl)propan-1-aminium fluoride
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Overview
Description
N,N-Diethyl-2-hydroxy-N-(2-hydroxypropyl)propan-1-aminium fluoride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-hydroxy-N-(2-hydroxypropyl)propan-1-aminium fluoride typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-diethylpropan-1-amine with 2-chloropropan-1-ol in the presence of a base, followed by the addition of hydrofluoric acid to introduce the fluoride ion.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-hydroxy-N-(2-hydroxypropyl)propan-1-aminium fluoride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluoride ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like chloride or bromide ions can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of new quaternary ammonium compounds with different halides.
Scientific Research Applications
N,N-Diethyl-2-hydroxy-N-(2-hydroxypropyl)propan-1-aminium fluoride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and fabric softeners.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-hydroxy-N-(2-hydroxypropyl)propan-1-aminium fluoride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The fluoride ion also contributes to its antimicrobial activity by inhibiting enzyme activity in microorganisms.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-hydroxy-N-(2-hydroxypropyl)propan-1-aminium chloride
- N,N-Diethyl-2-hydroxy-N-(2-hydroxyethyl)propan-1-aminium bromide
Uniqueness
N,N-Diethyl-2-hydroxy-N-(2-hydroxypropyl)propan-1-aminium fluoride is unique due to the presence of the fluoride ion, which enhances its antimicrobial properties compared to other quaternary ammonium compounds. The specific structure also allows for unique interactions with biological membranes, making it a valuable compound in various applications.
Properties
CAS No. |
113346-29-5 |
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Molecular Formula |
C10H24FNO2 |
Molecular Weight |
209.30 g/mol |
IUPAC Name |
diethyl-bis(2-hydroxypropyl)azanium;fluoride |
InChI |
InChI=1S/C10H24NO2.FH/c1-5-11(6-2,7-9(3)12)8-10(4)13;/h9-10,12-13H,5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GWVHBYSIRAOMLX-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC(C)O)CC(C)O.[F-] |
Origin of Product |
United States |
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